

physicochemical characteristics of (S)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1,4-Benzodioxane-2-carboxylic acid

Cat. No.: B103861

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characteristics of **(S)-1,4-Benzodioxane-2-carboxylic Acid**

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of **(S)-1,4-Benzodioxane-2-carboxylic acid**, a key chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with actionable experimental protocols. We delve into the compound's structural and physical properties, outline rigorous methodologies for their determination, and discuss its significance as a synthetic intermediate. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of a Chiral Scaffold

(S)-1,4-Benzodioxane-2-carboxylic acid is a heterocyclic compound featuring a fused benzene and dioxane ring system with a chiral center at the C2 position. This specific stereoisomer is a valuable synthon in the pharmaceutical industry. The 1,4-benzodioxane motif is a cornerstone in a variety of medicinally important substances and bioactive natural compounds.^{[1][2]} Its rigid structure and defined stereochemistry make it an ideal starting point for creating complex molecules with high receptor specificity.

Notably, this compound serves as a crucial intermediate in the synthesis of α 1-adrenoceptor antagonists and antihypertensive agents, such as Doxazosin, which is used to treat benign

prostatic hyperplasia.^{[3][4]} It is also employed in the development of novel G protein-coupled receptor antagonists.^[3] Understanding its fundamental physicochemical properties is therefore paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs).

This guide will provide both the established data for this compound and the detailed experimental frameworks required to validate these properties in a laboratory setting.

Core Physicochemical & Molecular Properties

The intrinsic properties of a molecule govern its behavior in both chemical reactions and biological systems. For **(S)-1,4-Benzodioxane-2-carboxylic acid**, these characteristics are foundational to its application.

Summary of Properties

The following table summarizes the key physicochemical data for **(S)-1,4-Benzodioxane-2-carboxylic acid**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O ₄	[5] [6]
Molecular Weight	180.16 g/mol	[5] [6]
Appearance	White crystalline powder	[3]
Melting Point	96-99 °C	[4] [7]
Boiling Point	347.2 ± 41.0 °C (Predicted)	[7]
Density	1.379 ± 0.06 g/cm ³ (Predicted)	[7]
pKa	2.69 ± 0.20 (Predicted)	[7] [8]
Optical Rotation (α)	-83° (c=1.5% in chloroform)	[7]
Solubility	Slightly soluble in DMSO and Methanol	[9] [10]

Discussion of Properties

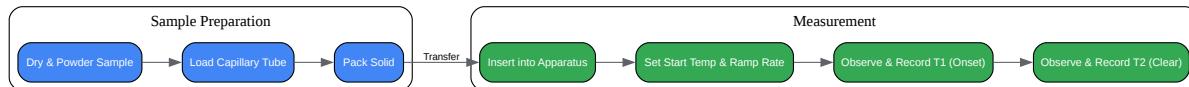
- **Structure and Chirality:** The molecule's structure consists of a 1,4-benzodioxane core with a carboxylic acid group at the 2-position. The "(S)" designation refers to the stereochemical configuration at this chiral center, which is critical for its biological activity and dictates its interaction with other chiral molecules, such as biological receptors.
- **Melting Point:** The melting point is a crucial indicator of purity. A sharp melting range, such as the reported 96-99 °C, suggests a high degree of purity.^{[4][7]} Impurities typically cause a depression and broadening of the melting point range.^[11]
- **Acidity (pKa):** The predicted pKa of approximately 2.69 indicates that it is a relatively strong organic acid.^{[7][8]} This property is fundamental to its reactivity and solubility. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (ionized), significantly influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development contexts.
- **Solubility:** Its limited solubility in common polar protic solvents like methanol and polar aprotic solvents like DMSO is a key consideration for reaction setup, purification, and formulation.^{[9][10]} The shake-flask method is the gold standard for determining its equilibrium solubility.^[12]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, direct experimental verification of these properties is essential. The following sections provide self-validating, step-by-step protocols for determining the key physicochemical parameters of **(S)-1,4-Benzodioxane-2-carboxylic acid**.

Melting Point Determination (Capillary Method)

Causality: The principle rests on the fact that a pure crystalline solid has a distinct and sharp melting point. The transition from a highly ordered solid lattice to a disordered liquid state occurs over a narrow temperature range. This protocol uses a modern digital apparatus for precise temperature control and observation.


Methodology:

- **Sample Preparation:**

- Ensure the **(S)-1,4-Benzodioxane-2-carboxylic acid** sample is completely dry and finely powdered.
 - Obtain a glass capillary melting point tube (sealed at one end).[13]
 - Press the open end of the tube into the powdered sample to collect a small amount of material.
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the solid tightly. [11][13] The packed sample height should be 1-2 mm.[14]
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of the melting point apparatus (e.g., DigiMelt).[11][13]
 - Set a starting temperature approximately 15-20°C below the expected melting point (e.g., start at 75°C).[13]
 - Measurement:
 - For an unknown or to verify a literature value, first perform a rapid determination by heating at a rate of 10-20°C/minute to find an approximate range.[11]
 - For an accurate measurement, prepare a fresh sample and heat rapidly to the start of the pre-determined range, then slow the heating rate to 1-2°C/minute.[13]
 - Record T1: The temperature at which the first drop of liquid appears.
 - Record T2: The temperature at which the entire sample has completely turned into a transparent liquid.[13]
 - The melting point is reported as the range T1-T2.
 - Post-Measurement:
 - Allow the apparatus to cool significantly before running another sample.

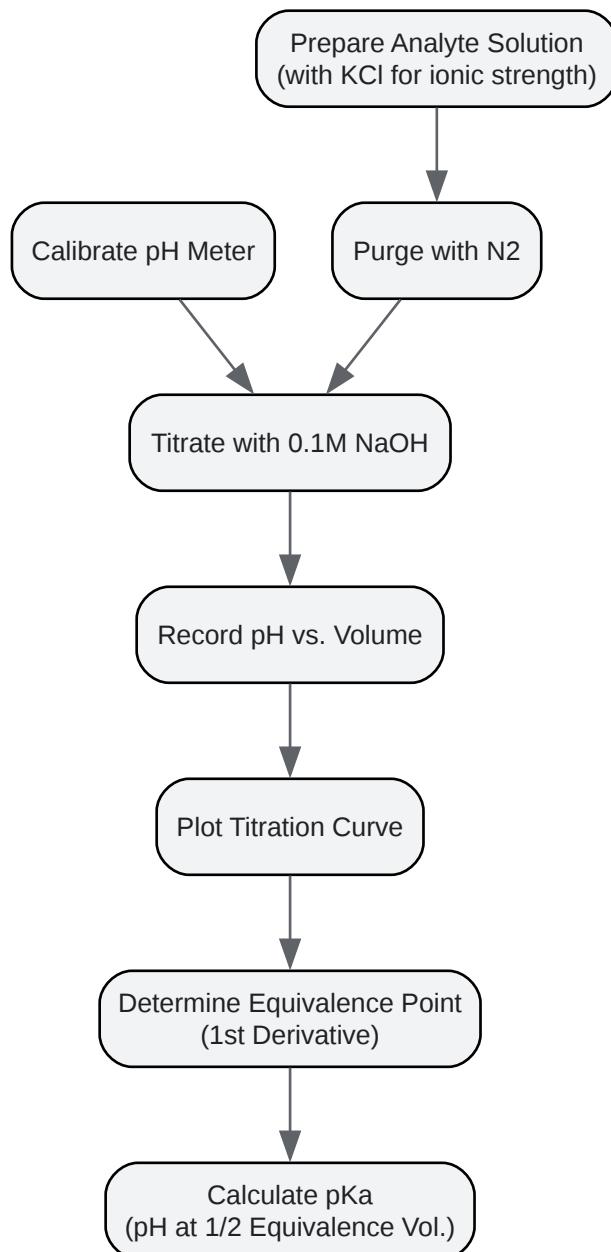
- Dispose of the used capillary tube in a designated glass waste container.

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration


Causality: This method directly measures the change in pH of a solution of the weak acid as a strong base is added incrementally.[15] The pKa is the pH at which the acid is exactly half-neutralized (i.e., $[HA] = [A^-]$). This point corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).[16][17]

Methodology:

- Reagent and Sample Preparation:
 - Prepare a standardized 0.1 M NaOH solution (carbonate-free).
 - Prepare a 0.1 M HCl solution for back-titration if necessary.
 - Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15][16]
 - Accurately weigh and dissolve a sample of **(S)-1,4-Benzodioxane-2-carboxylic acid** in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[15]
- Apparatus Calibration and Setup:
 - Calibrate a pH meter and electrode using standard buffers of pH 4, 7, and 10.[15][16]

- Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[15]
 - Add the KCl solution to maintain ionic strength.
 - Immerse the calibrated pH electrode into the solution.
 - Gently purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[15][16]
- Titration Process:
 - If desired, acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the starting point is fully protonated.[15]
 - Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH solution.
 - After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[15]
 - Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).
 - Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
 - Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot indicates the equivalence point.
 - The pKa is the pH value at exactly half the volume of the equivalence point.
 - Perform the titration in triplicate to ensure reproducibility and report the average pKa with standard deviation.[15]

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Potentiometric Titration for pKa Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the definitive technique for determining equilibrium solubility.^[12] It ensures that the system reaches thermodynamic equilibrium by

allowing sufficient time for the dissolution process to complete, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

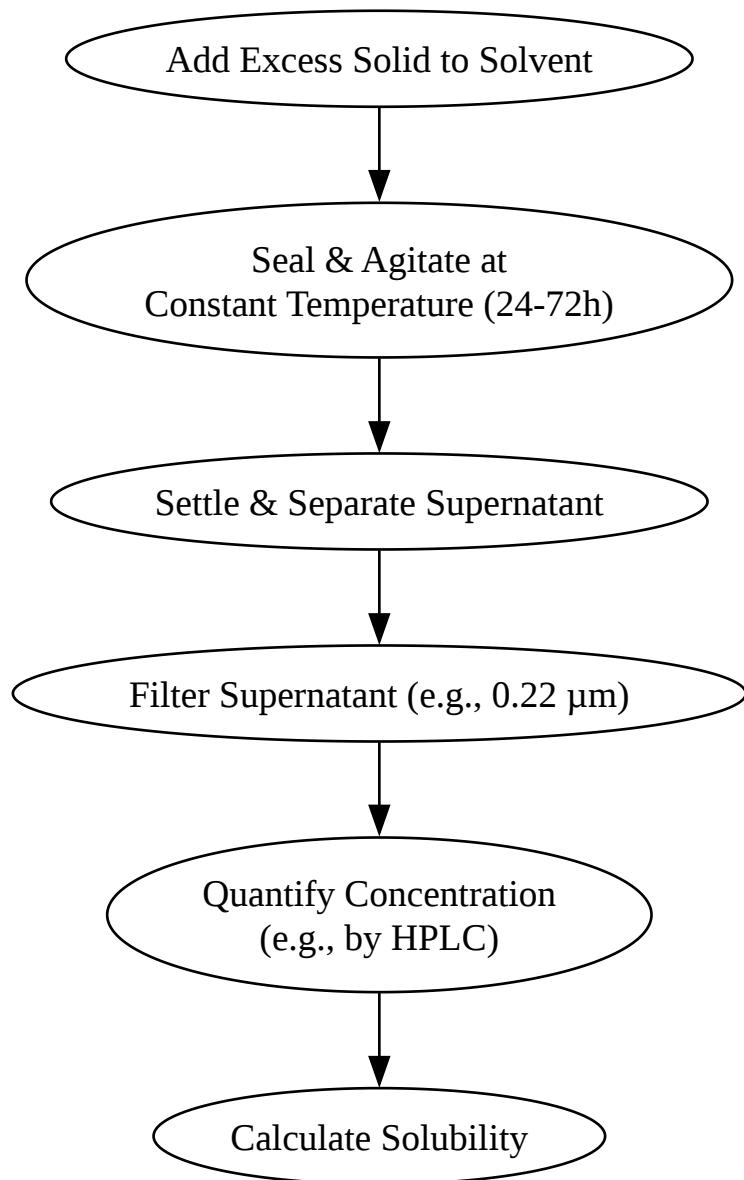
Methodology:

- Preparation:

- Select the desired solvent systems (e.g., water, phosphate-buffered saline at various pH levels, organic solvents).
- Add an excess amount of solid **(S)-1,4-Benzodioxane-2-carboxylic acid** to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is critical to confirm saturation.

- Equilibration:

- Place the sealed vials in a constant temperature shaker bath (e.g., 25°C or 37°C).[\[18\]](#)
- Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[\[18\]](#)


- Sample Separation:

- After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
- Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.

- Analysis:

- Accurately dilute the filtered supernatant with a suitable solvent.

- Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculate the original concentration in the supernatant to determine the solubility.
- Perform at least three replicate experiments for each condition.[18]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered *Candida antarctica* lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. (S)-1,4-Benzodioxane-2-carboxylic acid | 70918-54-6 [chemicalbook.com]
- 4. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 5. (S)-1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 6. (S)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-1,4-Benzodioxane-2-carboxylic acid CAS#: 70918-54-6 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- To cite this document: BenchChem. [physicochemical characteristics of (S)-1,4-Benzodioxane-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103861#physicochemical-characteristics-of-s-1-4-benzodioxane-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com